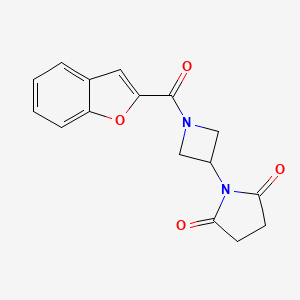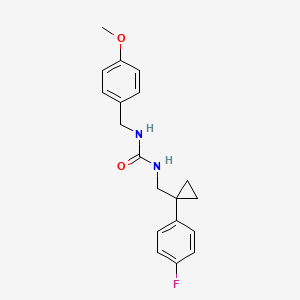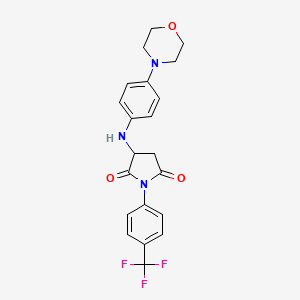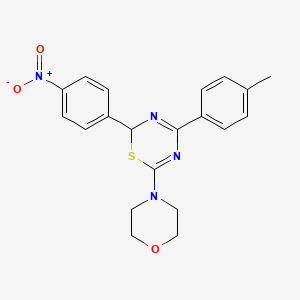![molecular formula C25H23F3N4O3 B2481635 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251580-85-4](/img/structure/B2481635.png)
2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrimidine derivatives, including those resembling our compound of interest, typically involves multi-step reactions that may start with simple precursors such as methyl 3-methoxy-5-methylbenzoate. A study by Al-Sanea et al. (2020) outlines a synthesis route for related compounds, demonstrating the incorporation of different aryloxy groups onto the pyrimidine ring, potentially applicable to the synthesis of our target compound (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the target compound, has been extensively studied. Investigations typically employ spectroscopic methods such as NMR, IR, and MS, alongside X-ray crystallography for precise structural elucidation. Mao et al. (2015) provide an example of such an analysis, which could offer insights into the molecular structure analysis of our specific compound (Mao et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional group transformations. For example, Farouk et al. (2021) discuss the chemical behavior of a pyrimidine compound towards primary and heterocyclic amines, yielding Schiff bases and nitrogen heterocycles, which is relevant to understanding the chemical reactions of our target compound (Farouk et al., 2021).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for its characterization. Studies on related compounds, like the one by Akkurt et al. (2003), which investigates the crystal structure of a pyrimidine derivative, can provide a foundation for analyzing the physical properties of our compound of interest (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility and application of a compound. Insights into these properties can be derived from studies on similar molecules, exemplified by the work of Wagner et al. (1993), who explored the synthesis and reactivity of thieno[2,3-d]pyrimidines, potentially analogous in chemical behavior to our target compound (Wagner et al., 1993).
Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the specified compound, have been identified as selective ligands for the translocator protein (18 kDa). One compound, DPA-714, was designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom, allowing labeling with fluorine-18. This method has been automated for synthesis, showcasing its potential in diagnostic imaging and research applications (Dollé et al., 2008).
Anticancer Activity
Another study focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to find new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, one compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines. This highlights the therapeutic potential of such compounds in oncology (Al-Sanea et al., 2020).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, showed promising antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Chemical Reactivity and Biological Evaluation
A study on the synthesis, chemical reactivity, and biological evaluation of novel pyrimidinone derivatives explored their potential applications. The research provided insights into the chemical behavior of these compounds and their possible uses in various biological contexts (Farouk et al., 2021).
Propiedades
IUPAC Name |
2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O3/c1-35-12-6-11-31-16-29-22-20(17-7-3-2-4-8-17)14-32(23(22)24(31)34)15-21(33)30-19-10-5-9-18(13-19)25(26,27)28/h2-5,7-10,13-14,16H,6,11-12,15H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRLBAXKNSGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)


![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)



![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)